molecular formula C6H13NO B1361595 N,N-Dimethylisobutyramide CAS No. 21678-37-5

N,N-Dimethylisobutyramide

Cat. No.: B1361595
CAS No.: 21678-37-5
M. Wt: 115.17 g/mol
InChI Key: GXMIHVHJTLPVKL-UHFFFAOYSA-N
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Description

Significance and Emerging Research Trajectories of N,N-Dimethylisobutyramide

This compound is significant in contemporary chemical research primarily for its role as a polar aprotic solvent and as a reagent in organic synthesis. google.com Its ability to dissolve a wide range of substances and stabilize reactive intermediates makes it valuable in creating complex molecules. cymitquimica.com

Emerging research is exploring its utility in several specialized areas:

Organic Synthesis: It serves as a precursor for synthesizing other chemical compounds. For instance, it can be used to prepare 1-chloro-N,N,2-trimethylpropenylamine, a versatile reagent in its own right. chemicalbook.comorgsyn.org It is also used in the preparation of isoxazoles through deprotonation. chemicalbook.com A notable application is in a one-pot method for ketone synthesis, where it reacts with carboxylic acids to form acyl chlorides that then couple with Grignard reagents. orgsyn.org

Materials Science: Research has identified this compound as a potential solvent in the production of high-performance polymers like aramids. google.com It is also listed as a possible aprotic polar solvent for creating polymetalloxanes, which are used in producing cured films with high refractive indices. epo.org

Biochemical and Pharmaceutical Research: In biological studies, it is used to investigate enzyme interactions and protein modifications. Its potential role as a substrate or inhibitor in enzymatic reactions is crucial for understanding biochemical pathways. There is also exploration into its use in drug development, particularly in stabilizing active pharmaceutical ingredients during formulation.

Energy Storage: The compound has been studied in the context of non-aqueous lithium-oxygen batteries. researchgate.net Research has investigated its stability and quenching ability of reactive oxygen species compared to other N,N-dimethylamides, which is critical for the development of next-generation energy storage systems. researchgate.net

Physical Property Value Reference
Density 0.87 - 0.892 g/cm³ at 25 °C sigmaaldrich.com
Boiling Point 173.2 - 176 °C sigmaaldrich.com
Flash Point 63.7 °C
Refractive Index n20/D 1.439 sigmaaldrich.com

This table presents key physical properties of this compound.

Historical Context of Amide Chemistry Pertinent to this compound

Amide chemistry is fundamental to organic chemistry, with the amide bond being a cornerstone of many natural and synthetic molecules, including proteins and polymers like nylon and Kevlar. wikipedia.org The historical development of solvents for chemical reactions saw a move from simple protic solvents like water and ethanol (B145695) to more complex aprotic solvents. nih.gov

In the mid-20th century, polar aprotic solvents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) gained prominence. nih.govresearchgate.net These solvents were capable of dissolving a wide array of compounds that were insoluble in other solvents and could also act as reagents in reactions like the Vilsmeier-Haack formylation. nih.govnih.gov This class of N,N-disubstituted amides, to which this compound belongs, became crucial tools in organic synthesis. mdpi.com

The synthesis of amides has traditionally been achieved by reacting a carboxylic acid derivative with an amine. A common laboratory-scale synthesis for N,N-disubstituted amides like this compound involves the acylation of a secondary amine (dimethylamine) with an acyl chloride (isobutyryl chloride). chemicalbook.com This method is efficient, often achieving high yields. The ongoing search for greener and more efficient chemical processes has led to continuous refinement of these methods and the exploration of new catalytic systems for amide bond formation, though traditional methods remain prevalent. rsc.orgucl.ac.uk

Scope and Objectives of Current Academic Investigations into this compound

Current academic investigations into this compound are multifaceted, driven by the need for specialized solvents and reagents in advanced chemical applications. The primary objectives of this research include:

Development of Novel Synthetic Methodologies: Researchers are investigating this compound as a medium and reagent for creating complex molecular architectures. For example, studies have focused on its use in palladium-catalyzed C-H arylation reactions to create chiral centers, which is significant for asymmetric synthesis. snnu.edu.cn

Exploring its Role in "Green Chemistry": A significant driver in modern chemistry is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with safer alternatives. researchgate.netrsc.org While this compound is itself a dipolar aprotic solvent, studies on its properties and reactivity contribute to the broader understanding of this solvent class, aiding in the design of more environmentally benign options. google.comepo.org

Understanding Fundamental Chemical Properties: Academic studies continue to probe the fundamental physical and chemical properties of N,N-dimethylamides. Research using techniques like high-pressure nuclear magnetic resonance (NMR) has been conducted to understand the concentration dependence of activation volumes and the influence of hydrophobic interactions in aqueous solutions of N,N-dimethylamides, including this compound. uni-regensburg.de This fundamental knowledge is critical for predicting and controlling its behavior in various reaction conditions.

Application in Advanced Materials: Investigations are underway to assess its suitability in specialized industrial processes. This includes its use as a polymerization solvent for creating advanced materials such as aramids and as a component in compositions for electronic components. google.comepo.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,2-trimethylpropanamide
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InChI

InChI=1S/C6H13NO/c1-5(2)6(8)7(3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GXMIHVHJTLPVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80287892
Record name N,N,2-Trimethylpropionamide
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Molecular Weight

115.17 g/mol
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CAS No.

21678-37-5
Record name Dimethylisobutyramide
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Record name N,N,2-Trimethylpropionamide
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Record name Propanamide, N,N,2-trimethyl
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Advanced Synthetic Methodologies for N,n Dimethylisobutyramide and Its Derivatives

Chemo- and Regioselective Synthesis of N,N-Dimethylisobutyramide

The chemo- and regioselective synthesis of this compound primarily involves the formation of an amide bond between isobutyric acid or its derivatives and dimethylamine (B145610). The main challenge lies in achieving high selectivity and yield without affecting other functional groups that might be present in more complex starting materials.

Optimization Strategies for Direct Amidation Reactions

Direct amidation, the reaction between a carboxylic acid and an amine, is an atom-economical approach that avoids the pre-activation of the carboxylic acid, thus minimizing waste. semanticscholar.org However, this reaction is often thermodynamically challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.com Overcoming this requires optimization of reaction conditions such as temperature, catalysts, and reagents.

High temperatures (>160 °C) can facilitate the thermal condensation of acids and amines but are generally suitable only for robust and simple substrates. mdpi.com A more common strategy involves the use of coupling reagents or catalysts. For instance, carbodiimide (B86325) reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) are frequently used. Optimization studies on similar amidation reactions have shown that variables such as the solvent, temperature, and molar ratios of reactants and coupling agents are critical. An optimal protocol might involve using EDC·HCl in a 1.5:1 molar ratio to the carboxylic acid in a solvent like anhydrous tetrahydrofuran (B95107) (THF) at around 60°C. analis.com.my

Silicon-based reagents have also emerged as effective mediators for direct amidation. Reagents like Methyltrimethoxysilane [CH₃Si(OMe)₃] can drive the reaction by forming stable silicon-based byproducts, with the pure amide product often isolated without the need for chromatography. nih.gov

Table 1: Comparison of Optimization Parameters for Direct Amidation

Parameter Condition 1 Condition 2 Condition 3
Method Thermal Condensation Carbodiimide Coupling Silicon-Mediated
Reactants Isobutyric Acid, Dimethylamine Isobutyric Acid, Dimethylamine Isobutyric Acid, Dimethylamine
Reagent/Catalyst None EDC·HCl Methyltrimethoxysilane
Solvent Solvent-free or high-boiling (e.g., Toluene) Anhydrous THF Toluene
Temperature >160 °C ~60 °C Reflux (~110 °C)
Key Feature Simple, but harsh conditions Mild conditions, high yield Chromatography-free workup

This table presents generalized conditions for direct amidation reactions applicable to the synthesis of this compound based on established methodologies.

Novel Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has moved towards catalytic solutions to improve the efficiency and sustainability of amide bond formation. jocpr.com These approaches avoid the use of stoichiometric coupling agents, which generate significant waste.

Boron-based catalysts , such as boric acid and its derivatives (e.g., 3,4,5-trifluorobenzeneboronic acid), are effective for direct amidation. scispace.com Boric acid is an inexpensive, readily available, and environmentally benign catalyst that can facilitate the reaction between carboxylic acids and amines, often under solvent-free conditions. scispace.com

Transition metal catalysts offer another powerful route. Nickel-catalyzed systems have been developed for the direct amidation of esters, providing a pathway that is distinct from conventional methods. nih.gov For example, a system using a Nickel(II) precatalyst with a ligand like 1,10-phenanthroline (B135089) can couple esters with nitrogen sources. nih.gov Palladium-based catalysts have also been employed for the N-acylation of tertiary amines with carboxylic acids through the cleavage of a C-N bond, showcasing the versatility of these metals in forming amide linkages under specific conditions. organic-chemistry.org

Enzymatic catalysis represents a particularly green approach. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can effectively catalyze amidation in organic solvents under mild conditions. nih.gov This method is highly selective and avoids the need for harsh reagents or conditions. nih.gov

Table 2: Overview of Novel Catalytic Systems for Amide Synthesis

Catalyst Type Example Catalyst Reactant Types Key Advantage
Boron-Based Boric Acid Carboxylic Acid + Amine Low cost, environmentally benign, solvent-free potential. scispace.com
Transition Metal Nickel(II)/Ligand Complex Ester + Nitroarene Utilizes alternative starting materials, high functional group tolerance. nih.gov
Transition Metal Palladium(II) Acetate (B1210297) Carboxylic Acid + Tertiary Amine C-N bond cleavage for N-acylation. organic-chemistry.org
Biocatalyst Candida antarctica lipase B (CALB) Carboxylic Acid + Amine Mild conditions, high selectivity, green solvent compatibility. nih.gov

This table summarizes various catalytic approaches that can be applied to the synthesis of this compound.

Green Chemistry Principles in this compound Production

Green chemistry aims to reduce the environmental impact of chemical processes. In amide synthesis, a primary focus has been the replacement of hazardous solvents and the development of catalytic, waste-free reactions.

Traditionally, amide bond formation is conducted in polar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.orgresearchgate.net These solvents are facing increasing regulatory scrutiny due to health and environmental concerns. researchgate.net Research has identified several bio-based or less hazardous alternatives that perform comparably or even better in amide synthesis. These include 2-Methyltetrahydrofuran (2-MeTHF), Cyrene, p-Cymene, and Cyclopentyl methyl ether (CPME). nih.govrsc.org For example, 2-MeTHF, derived from furfural, has been successfully used as a substitute for DMF and DCM in various coupling reactions. rsc.org Similarly, Cyrene, produced from cellulose, is an effective green substitute for DMF in reactions mediated by coupling agents like HATU. rsc.org

Enzymatic methods using lipases in green solvents like CPME offer a highly sustainable route to amides, achieving excellent yields without the need for additives or intensive purification. nih.gov Furthermore, solvent-free methods, such as direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with a boric acid catalyst, exemplify an ideal green synthesis by eliminating solvent use entirely. scispace.com

Derivatization and Functionalization of this compound

The functionalization of the this compound scaffold can lead to the creation of analogues with diverse properties. This can be achieved by modifying the starting materials or by direct functionalization of the parent amide.

Synthesis of Substituted this compound Analogues

Substituted analogues of this compound can be synthesized by employing functionalized starting materials. For instance, using a substituted isobutyric acid derivative in the amidation reaction with dimethylamine will yield an analogue with functionality on the isobutyryl moiety. Similarly, reacting isobutyric acid with a different secondary amine (e.g., N-ethylmethylamine) would produce a different N,N-disubstituted amide.

Direct functionalization of the amide is more challenging but can be achieved through modern synthetic methods. For example, catalytic C-H functionalization could potentially introduce substituents onto the isobutyryl group. rsc.org This approach involves selectively activating a specific C-H bond with a catalyst to form a new C-C or C-heteroatom bond. rsc.org

Stereoselective Modifications of the Isobutyryl Moiety

The isobutyryl group of this compound is prochiral, meaning it lacks a chiral center but has two identical methyl groups. A stereoselective reaction could differentiate between these two groups or functionalize the tertiary C-H bond to create a stereocenter.

Achieving such a transformation is a significant challenge in synthetic chemistry. Asymmetric C-H functionalization or activation is an emerging field that could provide a pathway. researchgate.net This would likely require a chiral catalyst, such as a transition metal complex with a chiral ligand, that can selectively react with one of the two prochiral methyl groups. While specific examples for this compound are not prominent in the literature, the principles of asymmetric catalysis, where the unique steric properties of an isopropyl group can influence stereochemical outcomes, are well-established. rsc.org An alternative strategy could involve an asymmetric allylic substitution followed by isomerization to create a chiral center. nih.gov These advanced methods represent the frontier of synthetic chemistry and offer potential routes to chiral derivatives of this compound. nih.gov

Mechanistic Investigations of Chemical Reactivity Involving N,n Dimethylisobutyramide

N,N-Dimethylisobutyramide as a Nucleophile/Electrophile in Organic Transformations

The reactivity of this compound in organic transformations is fundamentally dictated by the electronic characteristics of the amide functional group. This group possesses a resonance structure that delocalizes the lone pair of electrons from the nitrogen atom to the carbonyl oxygen, resulting in a resonance hybrid with significant charge separation. This electronic feature imparts both nucleophilic and electrophilic character to the molecule, allowing it to participate in a variety of chemical reactions.

The carbonyl oxygen, enriched in electron density, can act as a nucleophile, particularly in the presence of strong electrophiles. Conversely, the carbonyl carbon is electron-deficient and serves as an electrophilic center, susceptible to attack by nucleophiles. The nitrogen atom, due to the delocalization of its lone pair, is generally not nucleophilic in amides.

A notable application of this compound in synthesis is its use in a one-pot method for the preparation of ketones. In this process, it reacts with a carboxylic acid to form an acyl chloride intermediate, which then couples with a Grignard reagent. nih.gov Another significant synthetic application involves its deprotonation for the preparation of isoxazoles. nih.gov Furthermore, it can be a precursor for the synthesis of 1-chloro-N,N,2-trimethylpropenylamine, a versatile synthetic reagent. nih.gov

The electrophilicity of the carbonyl carbon in this compound is influenced by both inductive and resonance effects. The electron-donating nature of the two methyl groups on the nitrogen atom and the isopropyl group attached to the carbonyl carbon slightly reduces the electrophilicity of the carbonyl carbon compared to less substituted amides. However, it remains sufficiently electrophilic to react with strong nucleophiles.

Role of this compound in Acid-Base Catalysis

This compound is a polar aprotic solvent and, due to the presence of the carbonyl oxygen with its lone pairs of electrons, can act as a Lewis base. It can form hydrogen bonds with protic species, thereby influencing reaction rates and mechanisms. While specific examples of this compound acting as a catalyst in acid-base reactions are not extensively documented in the literature, its basic properties suggest it could function as a proton acceptor in certain catalytic cycles.

In reactions proceeding through cationic intermediates, the ability of this compound to solvate and stabilize these species can be crucial. By coordinating with cations, it can enhance their reactivity or influence the stereochemical outcome of a reaction.

The basicity of the carbonyl oxygen in this compound can be compared to other amides. The presence of electron-donating alkyl groups (dimethylamino and isopropyl) would be expected to increase the electron density on the oxygen, making it a slightly stronger Lewis base compared to amides with electron-withdrawing groups. However, it is generally considered a weak base.

Reaction Kinetics and Thermodynamic Analysis of this compound Interactions

A thorough understanding of the chemical reactivity of this compound requires the analysis of kinetic and thermodynamic parameters for its reactions. However, there is a notable scarcity of published experimental data specifically detailing the reaction kinetics and thermodynamics of this compound. General principles of physical organic chemistry can be applied to qualitatively predict its reactivity.

For nucleophilic acyl substitution reactions, the rate would be influenced by the nature of the nucleophile, the reaction conditions (temperature, solvent), and the presence of catalysts. Stronger nucleophiles would be expected to react faster with the electrophilic carbonyl carbon.

Thermodynamically, the stability of the tetrahedral intermediate formed during nucleophilic attack is a key factor. The stability of this compound itself is relatively high due to the resonance stabilization of the amide bond. Reactions that disrupt this resonance, such as hydrolysis, are generally thermodynamically favorable but may have high activation energies, requiring harsh conditions or catalysis.

The following table provides some key physical properties of this compound, which are relevant for understanding its behavior in chemical reactions.

Physical PropertyValue
Density0.892 g/cm³ at 25 °C
Boiling Point175-176 °C
Flash Point63 °C
Refractive Index1.439

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

Spectroscopic techniques are invaluable for elucidating the mechanisms of reactions involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) can be used to track the formation of intermediates and products, providing insights into the reaction pathway. Infrared (IR) spectroscopy is particularly useful for monitoring changes in the carbonyl group's stretching frequency, which is sensitive to its electronic environment and participation in reactions. Mass spectrometry (MS) can be employed to identify reaction products and intermediates by their mass-to-charge ratio.

Spectroscopic Data for this compound:

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to the isopropyl and N,N-dimethyl protons.
¹³C NMR Resonances for the carbonyl carbon, isopropyl carbons, and N,N-dimethyl carbons.
IR Spectroscopy A strong absorption band characteristic of the amide carbonyl (C=O) stretch.

Computational chemistry offers a powerful complementary approach to experimental studies for elucidating reaction mechanisms. Methods such as Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of reactants, transition states, and products, and predict kinetic and thermodynamic parameters. Such studies could provide detailed insights into the role of this compound as a nucleophile or electrophile, the structure of transition states, and the influence of solvents and catalysts. However, a review of the current literature indicates a lack of specific computational studies focused on the reaction mechanisms of this compound.

Advanced Characterization Techniques and Structural Elucidation of N,n Dimethylisobutyramide

High-Resolution Spectroscopic Analysis of N,N-Dimethylisobutyramide

High-resolution spectroscopy is essential for a detailed characterization of the molecular structure, bonding, and dynamics of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry provide complementary information for a thorough structural elucidation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies (e.g., 2D NMR, Solid-State NMR)

The partial double bond character of the amide C-N bond restricts rotation, often leading to magnetic non-equivalence of the two N-methyl groups. azom.comnanalysis.com This phenomenon is a key feature in the NMR spectrum of this compound and can be explored in detail using advanced NMR methods.

Two-dimensional (2D) NMR spectroscopy resolves overlapping signals and reveals connectivity between nuclei, which is crucial for unambiguous assignment of the molecule's proton (¹H) and carbon (¹³C) signals. nih.gov

Correlation Spectroscopy (COSY): A COSY experiment would show a cross-peak between the methine proton (-CH) of the isobutyryl group and the six equivalent methyl protons (-C(CH₃)₂), confirming their three-bond (³J) coupling relationship.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the N-methyl groups, the isopropyl methyl groups, and the isopropyl methine to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (2-3 bond) couplings between protons and carbons. Key correlations for this compound would include cross-peaks between the N-methyl protons and the carbonyl carbon (C=O), as well as between the isopropyl methine proton and the carbonyl carbon, firmly establishing the molecular framework.

¹H Signal Expected ¹³C HSQC Correlation Expected ¹³C HMBC Correlations
N-CH₃ (A)~37 ppmCarbonyl C=O (~177 ppm)
N-CH₃ (B)~35 ppmCarbonyl C=O (~177 ppm)
-CH(CH₃)₂~34 ppmCarbonyl C=O (~177 ppm), Isopropyl CH₃ C (~20 ppm)
-CH(CH₃)₂~20 ppmMethine C (~34 ppm), Carbonyl C=O (~177 ppm)

This is an interactive data table. Users can sort and filter the data as needed.

Solid-State NMR (ssNMR) provides precise information on molecular structure in the solid phase, where molecular motion is restricted. For this compound, ssNMR could be used to accurately measure the N-H bond lengths and H-N-H bond angles in related primary or secondary amide structures. acs.org It offers a direct method to quantify bond distances and angles, providing data that is complementary to X-ray diffraction. acs.org

Vibrational Spectroscopy (Infrared, Raman) for Conformational Analysis

Vibrational spectroscopy is a powerful tool for studying the conformational isomers of molecules. core.ac.uknih.gov For this compound, the most significant conformational freedom involves the rotation around the C-N amide bond and the C-C single bonds. Infrared (IR) and Raman spectroscopy can probe the energy differences and populations of these conformers. libretexts.orgmdpi.com

The most prominent vibrational band in amides is the "Amide I" band, which primarily corresponds to the C=O stretching vibration and appears in the 1630-1680 cm⁻¹ region. spectroscopyonline.comacs.org The exact frequency of this band is sensitive to the local electronic environment and hydrogen bonding, making it a useful probe for conformational changes. researchgate.net

Another important region is the C-N stretching band, which is coupled with other vibrations. Changes in the planarity of the amide group or rotation around the isopropyl C-C bond would lead to shifts in the frequencies and intensities of these and other skeletal vibrations.

Vibrational Mode Typical Frequency Range (cm⁻¹) Information Provided
C-H stretching (alkyl)2850-3000Presence of methyl and methine groups.
Amide I (C=O stretch)1630-1680Sensitive to electronic environment and conformation of the amide group. spectroscopyonline.comacs.org
C-N stretching1300-1400Reflects the partial double bond character and conformation.
Isopropyl group bending1370-1390Characteristic "doublet" confirms the (CH₃)₂CH- group.

This is an interactive data table. Users can sort and filter the data as needed.

By analyzing the spectra at different temperatures or in different solvents, it is possible to study the equilibrium between different conformers and derive thermodynamic parameters for their interconversion.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. ulethbridge.camsu.edu For this compound (C₆H₁₃NO), HRMS can confirm this composition by distinguishing its exact mass from other isobaric compounds.

Tandem Mass Spectrometry (MS/MS) is used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.net The fragmentation pattern serves as a structural fingerprint. For protonated this compound ([M+H]⁺), a plausible fragmentation pathway involves alpha-cleavage, which is a common pathway for amides and amines. miamioh.edumdpi.com

Proposed Fragmentation Pathway for [C₆H₁₃NO+H]⁺ (m/z 116.1070):

Alpha-cleavage: The most likely initial fragmentation is the cleavage of the bond between the carbonyl carbon and the isopropyl group. This results in the loss of a neutral propene molecule (C₃H₆) via a McLafferty-type rearrangement or direct cleavage leading to the formation of a stable acylium ion or a protonated dimethylamine (B145610) fragment.

Formation of Key Fragments:

Loss of the isopropyl group as a radical (•C₃H₇) would yield an ion at m/z 72.0444, corresponding to [CH₃CON(CH₃)₂]⁺.

Cleavage resulting in the dimethylaminocarbonyl cation, [(CH₃)₂NCO]⁺, would also result in an ion at m/z 72.0444.

A significant fragment is often observed from the loss of the entire carbonyl-dimethylamino group, leading to the isopropyl cation [C₃H₇]⁺ at m/z 43.0542.

Precursor Ion (m/z) Proposed Fragment Ion Fragment Formula Calculated Exact Mass (m/z) Neutral Loss
116.1070Protonated Molecule[C₆H₁₃NO+H]⁺116.1070-
116.1070Dimethylacetamide Cation[C₄H₈NO]⁺86.0600C₂H₆
116.1070Dimethylaminocarbonyl Cation[C₃H₆NO]⁺72.0444C₃H₇• (Isopropyl radical)
116.1070Isopropyl Cation[C₃H₇]⁺43.0542C₃H₆NO•

This is an interactive data table. Users can sort and filter the data as needed.

X-ray Crystallography and Solid-State Structures of this compound Adducts and Complexes

While determining the crystal structure of a simple, low-melting-point liquid like this compound itself can be challenging, X-ray crystallography is invaluable for studying its structure when it is part of a larger, crystalline assembly, such as a metal complex or an adduct. nih.gov Amides are known to coordinate with various metal ions, typically acting as L-type ligands that bind through the carbonyl oxygen atom. wikipedia.orgacs.org

In a hypothetical crystal structure of a metal complex, for instance [M(this compound)ₙ]ˣ⁺, X-ray diffraction would provide precise atomic coordinates. nih.gov From this data, the following structural parameters can be determined with high accuracy:

Coordination Geometry: The arrangement of the amide ligands around the central metal ion (e.g., octahedral, tetrahedral).

Bond Lengths: The precise distance of the M-O bond between the metal and the amide's carbonyl oxygen, as well as the C=O and C-N bond lengths within the amide ligand itself. Coordination to a Lewis acidic metal center is expected to lengthen the C=O bond and shorten the C-N bond, providing experimental evidence for the electronic redistribution upon complexation.

Bond Angles and Torsion Angles: The M-O-C bond angle and the torsion angles defining the orientation of the isobutyryl and dimethylamino groups relative to the metal center.

Intermolecular Interactions: The packing of the complexes in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (if applicable) and van der Waals forces that define the supramolecular architecture. rsc.org

Chiroptical Spectroscopy of Enantiomerically Pure this compound Derivatives

This compound is an achiral molecule and therefore does not exhibit optical activity. However, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) become powerful tools for the stereochemical analysis of its chiral derivatives. researchgate.netustc.edu.cn

To perform such an analysis, a stereocenter must be introduced into the molecule. For example, replacing the isopropyl group with a sec-butyl group would create two enantiomers: (S)-N,N,3-trimethylbutyramide and (R)-N,N,3-trimethylbutyramide.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. unipd.it The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and absolute configuration.

For a chiral derivative of this compound, the primary chromophore is the amide group. The n → π* and π → π* electronic transitions of the carbonyl group, which are inactive or weak in the absorption spectrum, give rise to distinct signals (Cotton effects) in the CD spectrum. acs.org The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of atoms around the stereocenter and its influence on the amide chromophore.

By comparing the experimental CD spectrum of an enantiomerically pure derivative to spectra predicted by quantum chemical calculations, it is possible to unambiguously assign its absolute configuration (R or S). This makes chiroptical spectroscopy an essential technique for the stereochemical elucidation of chiral amides. uniroma1.itresearchgate.net

N,n Dimethylisobutyramide in Advanced Chemical Synthesis and Catalysis

N,N-Dimethylisobutyramide as a Solvent in Organometallic and Asymmetric Synthesis

The utility of aprotic solvents is well-established in organometallic and asymmetric synthesis, where they can influence reaction rates, selectivity, and catalyst stability. While prominent members of the N,N-dialkylamide family, such as N,N-dimethylformamide (DMF), are widely used, this compound presents itself as a viable alternative with distinct steric and electronic properties.

In the realm of organometallic synthesis , solvents are crucial for dissolving organometallic reagents, which are often highly reactive and sensitive to protic functional groups. libretexts.orgmsu.eduyoutube.com The polar nature of this compound can aid in the stabilization of organometallic species in solution. Its higher boiling point compared to other common ethereal solvents offers a wider operational temperature range for reactions requiring elevated temperatures. The isobutyryl group, with its increased steric bulk compared to the formyl group in DMF, may offer unique coordination properties that could influence the reactivity and aggregation state of organometallic complexes.

In asymmetric synthesis , the solvent can play a critical role in determining the enantioselectivity of a reaction by influencing the conformation of the catalyst and the transition state. mdpi.comnih.gov The coordinating ability of N,N-dialkylamides can be beneficial in reactions involving metal-based chiral catalysts. The specific interactions between this compound and a chiral catalyst could lead to different stereochemical outcomes compared to other aprotic solvents. The choice of solvent can impact the solubility of both the catalyst and the substrates, which is particularly important for achieving high yields and selectivities. mdpi.com

Table 1: Comparison of Properties of this compound with a Common Solvent in Organometallic and Asymmetric Synthesis

SolventBoiling Point (°C)Density (g/mL at 25°C)Polarity (Dielectric Constant)
This compound 175-1760.892Not widely reported
N,N-Dimethylformamide (DMF) 1530.94436.7

Utilization of this compound in Peptide Coupling Reagents and Methodologies

The formation of a peptide bond is a cornerstone of peptide synthesis, and the choice of solvent can significantly impact the efficiency and fidelity of this process. luxembourg-bio.compeptide.combachem.com N,N-dialkylamides are frequently employed as solvents in peptide coupling reactions due to their ability to dissolve protected amino acids and coupling reagents. nih.govnih.gov

This compound can serve as a reaction medium for both solution-phase and solid-phase peptide synthesis (SPPS). Its high polarity facilitates the dissolution of the growing peptide chain and the various reagents involved in the coupling cycle. In SPPS, effective solvation is critical for ensuring that the resin-bound peptide is accessible for reaction.

The use of N,N-dialkylamides can also influence the rate of racemization, a common side reaction during peptide coupling. luxembourg-bio.com The specific properties of this compound, such as its viscosity and coordinating ability, may help to minimize racemization by stabilizing reactive intermediates. While DMF is a standard solvent in this field, the unique steric environment provided by the isobutyryl group in this compound could offer advantages in specific coupling scenarios, particularly when dealing with sterically hindered amino acids.

This compound as a Ligand Precursor in Transition Metal Catalysis

The carbonyl oxygen of N,N-dialkylamides possesses a lone pair of electrons that can coordinate to metal centers, making these compounds potential ligands in transition metal catalysis. While not a conventional ligand in the same vein as phosphines or N-heterocyclic carbenes, the amide functionality can play a role in stabilizing catalytic species or participating directly in the catalytic cycle.

This compound can act as a coordinating solvent, where it occupies a coordination site on the metal center that can be readily displaced by a substrate. This can be particularly useful in reactions where a weakly coordinating ligand is required to maintain the catalyst's activity.

Furthermore, N,N-dialkylamides can be transformed into other functional groups that can then serve as part of a larger ligand scaffold. For instance, the amide bond can be reduced or otherwise modified to introduce new donor atoms. While there is no specific literature on this compound as a direct ligand precursor, the general reactivity of N,N-dialkylamides suggests this potential application. Research has shown that N,N-dialkylamides can be involved in catalytic C-N bond cleavage reactions mediated by transition metal complexes, indicating the interaction of the amide with the metal center. semanticscholar.org

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are not feasible in a batch setup. nih.gov The choice of solvent is critical in flow chemistry, as it must be compatible with the reactor materials and the reaction conditions.

This compound's high boiling point and good solvency make it a suitable candidate for use in flow chemistry applications that require elevated temperatures. Its ability to dissolve a wide range of reactants and catalysts can help to prevent clogging of the microchannels in a reactor. nih.gov

In continuous flow processes, the solvent's properties can influence reaction kinetics and product distribution. The use of N,N-dialkylamides in flow chemistry has been documented for various transformations, including the synthesis of N-chloro-N,N-dialkylamines. nih.gov The consistent performance of this compound under continuous flow conditions would be a key factor in its adoption for industrial-scale synthesis. The ability to fine-tune reaction parameters such as temperature, pressure, and residence time in a flow reactor, combined with the favorable properties of this compound, could enable the development of more efficient and sustainable chemical processes.

Interactions of N,n Dimethylisobutyramide in Materials Science and Polymer Chemistry

N,N-Dimethylisobutyramide as a Monomer or Co-monomer in Controlled Polymerization Processes

While specific studies on the controlled polymerization of this compound are not extensively documented, its structural similarity to other N,N-disubstituted acrylamides, such as N,N-dimethylacrylamide (DMA), allows for informed predictions of its behavior in such processes. Controlled radical polymerization techniques, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are pivotal for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity.

The polymerization of N,N-dimethylacrylamide has been explored under ATRP conditions, although challenges in achieving controlled polymerization have been noted. cmu.edu These challenges are often attributed to the interaction of the copper catalyst with the amide group of the polymer chain ends. cmu.edu Similar complexities might be anticipated in the ATRP of this compound. The bulkier isobutyryl group in this compound compared to the acryloyl group in DMA could introduce additional steric hindrance, potentially influencing the kinetics of the polymerization and the properties of the resulting polymer.

RAFT polymerization, known for its versatility with a wide range of monomers, offers a promising avenue for the controlled polymerization of this compound. uni-bayreuth.de This technique has been successfully employed for the synthesis of various poly(N,N-disubstituted acrylamide)s. The choice of RAFT agent would be crucial in mediating a controlled polymerization of this compound, enabling the synthesis of homopolymers and block copolymers with tailored properties.

The incorporation of this compound as a co-monomer with other vinyl monomers could lead to the development of copolymers with a spectrum of properties. For instance, copolymerization with monomers known to impart thermoresponsive behavior, such as N-isopropylacrylamide (NIPAM), could result in materials with tunable lower critical solution temperatures (LCST). mdpi.comnih.gov Similarly, copolymerization with monomers containing acidic or basic moieties could introduce pH-responsiveness. mdpi.com

Polymerization Technique Potential for this compound Key Considerations
Atom Transfer Radical Polymerization (ATRP) Potentially feasible, but may face control issues. Catalyst-amide interactions, steric hindrance from the isobutyryl group. cmu.edu
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization Highly promising for controlled polymerization. Selection of an appropriate RAFT agent is critical for controlling the polymerization. uni-bayreuth.de
Free Radical Polymerization A viable method for synthesizing polymers, though with less control over architecture. Initiator and solvent choice will influence polymer properties. researchgate.netmdpi.com

Role of this compound in Polymer Solvation and Processing

The principle of "like dissolves like" is fundamental to understanding polymer solubility. kinampark.com As an amide-based solvent, this compound is expected to be a good solvent for polymers with polar functional groups. Its chemical structure suggests properties similar to those of other N,N-dimethylamides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), which are widely used as solvents in polymer processing and characterization.

Polymers containing amide, ester, or nitrile functionalities are likely to exhibit good solubility in this compound. The solubility of a polymer is also influenced by its molecular weight, with solubility generally decreasing as molecular weight increases. kinampark.com The bulky isobutyryl group of this compound might affect its solvation power compared to smaller amide solvents, potentially leading to differences in polymer chain conformation and solution viscosity.

In polymer processing, solvents play a crucial role in techniques such as spin coating, casting, and electrospinning. The choice of solvent affects the viscosity of the polymer solution, the rate of solvent evaporation, and the morphology of the final polymer film or fiber. The physical properties of this compound, such as its boiling point (175-176 °C), suggest it could be suitable for processes requiring a relatively high-boiling-point solvent. sigmaaldrich.com

The interaction between the solvent and polymer can also influence the rate of polymerization. For instance, the free radical polymerization of N,N-dimethylacrylamide is significantly accelerated in aqueous media due to hydrogen bonding between the amide carbonyl group and water molecules. researchgate.net While this compound is aprotic, its polarity could still influence polymerization kinetics when used as a solvent.

Polymer Type Predicted Solubility in this compound Rationale
Poly(N,N-dimethylacrylamide) High Structural similarity and polarity. kinampark.com
Poly(methyl methacrylate) Moderate to High Presence of polar ester groups.
Polystyrene Low Nonpolar nature of the polymer.
Poly(acrylic acid) Moderate to High Potential for hydrogen bonding interactions.

Advanced Polymeric Materials Incorporating this compound Moieties

The incorporation of this compound moieties into polymer structures, either as part of the main chain or as side chains, could lead to the development of advanced materials with unique properties. The bulky and hydrophobic nature of the isobutyryl group, combined with the polar amide functionality, can influence inter- and intramolecular interactions, thereby affecting the material's thermal, mechanical, and surface properties.

For example, in the context of polyimides, the introduction of bulky side chains has been shown to increase gas permeability by disrupting chain packing and increasing the fractional free volume. nih.gov Incorporating this compound-containing monomers into polyimide structures could similarly enhance their performance in gas separation membranes. These materials also exhibit high thermal stability, a desirable characteristic for many advanced applications. nih.gov

The properties of polymers are significantly influenced by their side chains. kobe-u.ac.jp The presence of the this compound moiety as a side chain could impact the polymer's hydrophobicity, solubility, and interactions with other molecules. This could be advantageous in applications such as coatings, adhesives, and composite materials where surface properties and adhesion are critical.

The synthesis of new functional monomers is a key driver in the creation of novel polymer materials with improved properties. riverpublishers.com Designing and synthesizing monomers based on this compound would be the first step towards exploring the potential of polymers incorporating this moiety. Subsequent polymerization and characterization would reveal the impact of this specific chemical structure on the resulting material's properties.

This compound as a Component in Smart Materials and Responsive Systems

"Smart" or stimuli-responsive polymers are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. sigmaaldrich.comsigmaaldrich.com The incorporation of this compound into polymer structures could be a strategy for developing novel smart materials.

The development of dual-responsive polymers, which are sensitive to both temperature and pH, is of great interest for applications in areas like drug delivery and biotechnology. rsc.orgnih.govmdpi.com Copolymers of this compound with monomers that impart pH sensitivity could lead to such dual-responsive systems. The unique structure of the this compound unit could offer a way to fine-tune the responsive properties of these materials.

Stimulus Potential Role of this compound Underlying Principle
Temperature Could contribute to thermoresponsive behavior in its homopolymers or copolymers. Balance of hydrophilic (amide) and hydrophobic (isobutyryl) groups. mdpi.com
pH Can be a component in pH-responsive copolymers. The this compound moiety itself is not pH-sensitive but can be combined with ionizable monomers. mdpi.comnih.gov

Biological and Pharmaceutical Research Applications of N,n Dimethylisobutyramide Mechanism Oriented

Molecular Interactions of N,N-Dimethylisobutyramide with Biological Macromolecules

The potential for this compound to interact with biological macromolecules is inferred from its chemical structure and its use in the synthesis of bioactive compounds. As a small amide, it possesses a hydrogen bond acceptor (the carbonyl oxygen) and has a specific three-dimensional shape dictated by its isobutyryl group, which could influence its binding to biological targets.

Direct studies detailing the inhibition or activation of specific enzymes by this compound are scarce. However, its derivatives have been implicated in enzyme interactions. For instance, 1-Chloro-N,N,2-trimethylpropenylamine, a chemical synthesized from this compound, has been a subject of enzyme inhibition studies . Furthermore, benzothiophene carboxamides, which can be prepared using N,N,2-trimethylpropanamide (an alternative name for this compound) and phosgene, have demonstrated enzyme inhibitory activity evitachem.com.

In a broader context, many pharmaceutical agents act as enzyme inhibitors by occluding the active site, thereby preventing the binding of the natural substrate. The design of such inhibitors often relies on computational modeling to predict binding affinity and mode of action studywise.co.uk. While not directly studied for this compound, this principle would apply to any potential enzyme-inhibiting derivatives. A patent for kinase inhibitors, including those for Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2), lists N,N,2-trimethylpropanamide among a vast number of compounds, suggesting its potential, or the potential of scaffolds derived from it, in this therapeutic area googleapis.com.

Specific receptor binding and ligand-target interaction profiles for this compound are not well-established in the scientific literature. However, its inclusion in chemical libraries for drug discovery suggests it may be screened for such activities. For example, a patent for tetrahydro-pyrido[3,4-b]indole estrogen receptor modulators includes N,N,2-trimethylpropanamide in a large table of synthesized compounds, although no specific binding data for this particular molecule is provided google.com.

In a study focused on identifying compounds from a bioformulation with activity against the sex peptide receptor in insects, N,N,2-trimethylpropanamide was identified as a component of the formulation. However, the molecular docking studies highlighted a different, much larger molecule as the active ligand, and no specific interaction data for this compound with the receptor was presented rjas.org. The structure of this compound allows for potential interactions with biological systems, which could form the basis for future applications in pharmaceuticals or agrochemicals cymitquimica.com.

This compound as a Scaffold for Bioactive Compound Development

The primary role of this compound in a pharmaceutical context appears to be as a starting material or structural motif for the synthesis of more complex molecules. Its chemical structure can be considered a scaffold that can be elaborated upon to generate compounds with desired biological activities.

One notable example is its use in the synthesis of spiro[3.3]heptanes, which are being explored as saturated bioisosteres of benzene rings in medicinal chemistry researchgate.netchemrxiv.orgscribd.com. In this context, this compound is not the bioactive scaffold itself, but a key reagent in the construction of these three-dimensional structures. The resulting spiro[3.3]heptane-containing molecules have been incorporated into analogues of known drugs like sonidegib and vorinostat to study the impact of replacing the planar phenyl ring on physicochemical and biological properties researchgate.netchemrxiv.org.

Additionally, this compound is used in photoinduced C(sp3)–H chalcogenation reactions to form C-S and C-Se bonds. This methodology is of interest to medicinal chemistry for creating amido-N,S-acetal derivatives, which are found in various bioactive scaffolds nih.gov. The compound has also been used in the synthesis of peptides and other complex organic molecules researchgate.net.

Pharmacokinetic and Pharmacodynamic Principles Relevant to this compound Derivatives (Mechanism-focused)

There is no specific pharmacokinetic or pharmacodynamic data available for this compound. However, for any of its derivatives to be considered as drug candidates, their metabolic fate would be a crucial consideration. A patent for NaV1.8 modulators, which lists N,N,2-trimethylpropanamide in its synthesis schemes, notes that the metabolism of such compounds can involve oxidative processes by cytochrome P450 (CYP450) enzymes, particularly CYP3A4 google.com. This suggests that derivatives of this compound could be substrates for these key drug-metabolizing enzymes. The interaction with CYP450 enzymes can be inhibited by agents like ritonavir or ketoconazole to potentially increase the exposure to the therapeutic compound google.com.

The principles of quantitative structure-activity relationships (QSAR) are fundamental in predicting the biological activity of derivatives of a lead compound frontiersin.orgnih.govnih.govdrugdesign.orgrsc.org. For any series of bioactive compounds derived from an this compound scaffold, QSAR models would be instrumental in optimizing their pharmacokinetic and pharmacodynamic properties by correlating structural features with biological activity.

In Vitro and In Vivo Mechanistic Toxicity Studies (Cellular and Molecular Levels)

Detailed mechanistic toxicity studies for this compound at the cellular and molecular level are not readily found in the published literature. One document vaguely mentions "mild toxicity" without providing further details escholarship.org. The molecular basis of chemical toxicity is a complex field that involves understanding the interactions of chemicals with biological receptors and the subsequent cascade of events leading to cellular damage nih.gov. For amides, a potential mechanism of toxicity could involve the formation of adducts with cellular macromolecules, a mechanism known for other compounds like acrylamide, though it is important to note that acrylamide's reactivity is due to its α,β-unsaturated structure, which this compound lacks nih.gov.

Given the absence of specific studies, any assessment of the mechanistic toxicity of this compound would be speculative. Future research would be necessary to determine its potential for cytotoxicity, genotoxicity, or other forms of toxicity at the molecular level.

Computational and Theoretical Chemistry of N,n Dimethylisobutyramide

Quantum Chemical Calculations on N,N-Dimethylisobutyramide Structure and Conformation

Quantum chemical calculations are fundamental tools for investigating the electronic structure, geometry, and energy of molecules. These methods solve approximations of the Schrödinger equation to determine the molecule's properties from first principles.

Density Functional Theory (DFT) has become a primary method in computational chemistry for its favorable balance of accuracy and computational cost. nih.gov DFT calculations model electron correlation by using functionals that relate the electron density to the energy of the system. For a molecule like this compound, DFT is employed to optimize its three-dimensional structure, predict its vibrational frequencies, and determine its electronic properties.

A typical DFT study on this compound would involve a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. als-journal.comnih.gov This is often paired with a Pople-style basis set, such as 6-311G(d,p) or 6-311++G(d,p), which provides a flexible description of the electron distribution, including polarization functions on heavy atoms (d) and hydrogen atoms (p). nih.govbiointerfaceresearch.com The geometry optimization process seeks the minimum energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation Note: This data is representative of typical values for similar amide structures and is provided for illustrative purposes.

ParameterAtoms InvolvedExpected Value
Bond Length (Å)C=O (Carbonyl)~1.23 Å
Bond Length (Å)C-N (Amide)~1.35 Å
Bond Length (Å)N-CH3~1.46 Å
Bond Angle (°)O=C-N~122°
Bond Angle (°)C-N-C~118°
Dihedral Angle (°)O=C-N-C~180° (for planarity)

Beyond DFT, other quantum mechanical methods are available. Ab initio methods, Latin for "from the beginning," solve the Hartree-Fock equations without empirical parameterization. researchgate.net Methods like Møller-Plesset perturbation theory (e.g., MP2) can be used to add electron correlation effects, often yielding very high accuracy, though at a significant computational expense. science.gov

Semi-empirical methods, in contrast, simplify the Hartree-Fock calculations by omitting certain complex integrals and introducing parameters derived from experimental data to compensate. wikipedia.orgresearchgate.net Methods such as AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap) are computationally much faster than DFT or ab initio methods, making them suitable for very large molecules. uni-muenchen.deuomustansiriyah.edu.iq However, this speed comes at the cost of accuracy, and they are generally less reliable for detailed geometric or electronic property predictions. uni-muenchen.de For a molecule of the size of this compound, DFT remains the more common choice for achieving reliable results.

Molecular Dynamics Simulations of this compound in Solution and at Interfaces

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov An MD simulation calculates the forces between particles using a force field and integrates Newton's laws of motion to update their positions and velocities over a series of small time steps. mdpi.com This methodology is invaluable for studying this compound in a condensed phase, such as in an aqueous solution or at a liquid-air interface.

To simulate this compound in water, a simulation box is constructed containing one or more molecules of the amide surrounded by a large number of explicit water molecules (e.g., TIP3P or SPC/E models). The system's interactions are described by a force field, such as AMBER, CHARMM, or GROMOS, which defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic). nih.govmdpi.com

Analysis of the resulting trajectory can reveal key information:

Solvation Structure: The radial distribution function (RDF) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the amide, revealing the structure of the solvation shells.

Conformational Dynamics: The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be monitored to assess the stability of the molecule's conformation and the flexibility of different parts of the molecule, respectively. dovepress.comresearchgate.net

Hydrogen Bonding: The simulation can quantify the extent and lifetime of hydrogen bonds between the carbonyl oxygen of this compound and surrounding water molecules.

Transport Properties: Properties like the diffusion coefficient can be calculated from the mean squared displacement over time.

Studies on similar amides, such as N,N-dimethylformamide (DMF), have shown that dipole-dipole interactions are predominant in the liquid state, leading to stacked and linear dimeric formations. researchgate.net An MD simulation of this compound would likely reveal similar strong intermolecular interactions governed by its large dipole moment.

Prediction of Reactivity and Spectroscopic Properties using Computational Models

Computational models are highly effective at predicting chemical reactivity and interpreting spectroscopic data.

Reactivity Prediction: Conceptual DFT provides a framework for quantifying chemical reactivity. mdpi.com By analyzing the molecule's response to a change in its number of electrons, several reactivity descriptors can be calculated:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.

Fukui Functions: These functions identify which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack by calculating the change in electron density when an electron is added or removed. nih.gov

Global Reactivity Descriptors: Quantities like electronegativity, chemical hardness, and softness are derived from the HOMO and LUMO energies and provide a general measure of the molecule's reactivity. nih.gov

Table 2: Key Conceptual DFT Reactivity Descriptors

DescriptorDefinitionInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution. A large HOMO-LUMO gap implies high hardness.
Electrophilicity Index (ω)ω = (I + A)² / (8 * (I - A))Measures the ability of a molecule to accept electrons.

Spectroscopic Property Prediction: Quantum chemical calculations can simulate various types of spectra with high accuracy.

Infrared (IR) and Raman Spectra: Following a geometry optimization, a frequency calculation using DFT can determine the vibrational modes of the molecule. biointerfaceresearch.com The resulting frequencies and intensities can be used to generate a theoretical IR and Raman spectrum, which is invaluable for assigning peaks in experimental spectra. mdpi.com For this compound, a strong absorption band corresponding to the C=O carbonyl stretch is expected and experimentally observed around 1640–1660 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectra: NMR chemical shifts (δ) and spin-spin coupling constants (J) can be accurately predicted using methods like GIAO (Gauge-Independent Atomic Orbital). nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that can aid in the structural elucidation and assignment of experimental resonances. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Analogues

QSAR and QSPR are computational modeling techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govmdpi.com These models are statistical in nature and are used to predict the activity or properties of new, untested compounds.

A hypothetical QSAR study on analogues of this compound would proceed as follows:

Dataset Assembly: A series of structurally related amide compounds with experimentally measured biological activity (e.g., enzyme inhibition) would be collected.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated from its 2D or 3D structure. These descriptors quantify various aspects of the molecule.

Model Building: A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Neural Networks (NN), is used to create an equation that correlates the descriptors with the observed activity. mdpi.comresearchgate.net

Validation: The model's predictive power is rigorously tested using statistical validation techniques, such as cross-validation and evaluation against an external test set of compounds not used in model training. nih.gov

Table 3: Common Classes of Molecular Descriptors for QSAR/QSPR Modeling

Descriptor ClassExamplesInformation Encoded
Constitutional (1D)Molecular Weight, Atom CountMolecular composition
Topological (2D)Connectivity Indices (e.g., Kier & Hall)Atomic connectivity and branching
Geometrical (3D)Molecular Surface Area, VolumeSize and shape of the molecule
Quantum ChemicalHOMO/LUMO energies, Dipole MomentElectronic properties and charge distribution
PhysicochemicalLogP (lipophilicity), Molar RefractivitySolubility, polarity, and polarizability

By identifying which descriptors are most important for activity, a QSAR model can provide valuable insights into the mechanism of action and guide the design of new, more potent this compound analogues.

Advanced Analytical Methodologies for N,n Dimethylisobutyramide in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography remains the cornerstone for the separation and quantification of N,N-Dimethylisobutyramide. The choice of technique is dictated by the analyte's properties—its volatility, polarity, and the matrix in which it is found.

Gas Chromatography-Mass Spectrometry (GC-MS) with Advanced Derivatization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and semi-volatile compounds. libretexts.org this compound possesses sufficient volatility for GC analysis; however, its polarity can lead to poor peak shape (tailing) and interaction with active sites in the GC system. nih.gov To mitigate these issues and enhance analytical performance, derivatization is often employed. nih.govsigmaaldrich.com

Derivatization chemically modifies the analyte to create a new compound with properties more suitable for GC analysis, such as increased volatility, improved thermal stability, and enhanced detection. nih.govhpst.cz For amides, two primary derivatization strategies are common:

Silylation: This is a prevalent method that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, producing derivatives that are more volatile and thermally stable. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are used. The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, meaning that derivatizing amides can require more stringent conditions, such as elevated temperatures or longer reaction times, to achieve complete reaction. hpst.cz

Acylation: This technique converts compounds with active hydrogens into esters, thioesters, or amides using reagents like acyl anhydrides. nih.gov Using fluorinated anhydrides (e.g., pentafluoropropionic anhydride) can significantly increase volatility and enhance the response of an electron capture detector (ECD), although this is less relevant when using a mass spectrometer. mmu.ac.uk

A validated GC-MS method for this compound would involve careful optimization of the derivatization conditions and chromatographic parameters to ensure high selectivity, accuracy, and reproducibility. mdpi.com The mass spectrometer provides definitive identification based on the mass spectrum of the derivatized analyte and its characteristic fragmentation patterns, allowing for reliable quantification even at trace levels. dtic.milrsc.org

Table 1: Common Derivatization Reagents for GC-MS Analysis of Amides

Derivatization Type Reagent Analyte Functional Group Key Advantages
Silylation BSTFA, MTBSTFA Amide (N-H), Hydroxyl, Carboxyl Increases volatility and thermal stability. hpst.cz
Acylation Acyl Anhydrides (e.g., PFPA) Amine, Alcohol, Phenol Increases volatility; enhances ECD response. nih.govmmu.ac.uk

High-Performance Liquid Chromatography (HPLC) coupled with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for analyzing polar and non-volatile compounds, making it a primary choice for this compound, especially in complex aqueous matrices. rsc.orgnih.gov Reversed-phase (RP-HPLC) is the most common separation mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). rsc.org

A significant challenge in the HPLC analysis of this compound is its lack of a strong ultraviolet (UV) chromophore, which renders standard UV-Vis detection insensitive. nist.gov To overcome this, several alternative detection systems can be coupled with HPLC:

Mass Spectrometry (LC-MS): This is the gold standard for sensitive and selective detection, providing molecular weight and structural information that allows for unambiguous identification and quantification. core.ac.uk

Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that can detect any analyte that is less volatile than the mobile phase. It is not dependent on the optical properties of the analyte, making it suitable for compounds without a chromophore. nist.gov

Charged Aerosol Detector (CAD): Similar to ELSD, the CAD is a universal detector that offers high sensitivity and a consistent response for non-volatile and semi-volatile analytes, regardless of their chemical structure. nist.govacs.org

Refractive Index (RI) Detector: An RI detector measures changes in the refractive index of the mobile phase as the analyte elutes. While it is a universal detector, it is generally less sensitive than ELSD or CAD and is incompatible with gradient elution. nist.govnih.gov

A typical RP-HPLC method for this compound would use a C18 column with an isocratic or gradient mobile phase of water and acetonitrile. Adding a small amount of formic acid to the mobile phase can improve peak shape and is compatible with mass spectrometry detection. rsc.org

Table 2: Comparison of HPLC Detection Systems for this compound

Detector Principle Sensitivity Gradient Compatible? Key Feature
Mass Spectrometry (MS) Mass-to-charge ratio Very High Yes Provides structural information for definitive identification. core.ac.uk
Charged Aerosol Detector (CAD) Analyte particle charge High Yes Universal response for non-volatile analytes. acs.org
Evaporative Light Scattering (ELSD) Light scattering by analyte particles Moderate-High Yes Universal detector for analytes less volatile than the mobile phase. nist.gov

Supercritical Fluid Chromatography (SFC) for Chiral and Polar Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal-phase and reversed-phase HPLC. mdpi.com It uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. mdpi.comrsc.org

SFC is particularly advantageous for chiral separations. While this compound itself is not chiral, SFC is a premier technique for separating enantiomers of structurally similar chiral amides. researchgate.net This is typically achieved using polysaccharide-based chiral stationary phases (CSPs) such as Chiralcel OD-H and Chiralpak IC. researchgate.net Studies have shown that these columns can provide baseline separation for a wide range of amide enantiomers under optimized SFC conditions. researchgate.net The selectivity can be fine-tuned by adjusting organic modifiers (like methanol (B129727) or ethanol), additives (such as isopropylamine (B41738) or trifluoroacetic acid), temperature, and backpressure. researchgate.netnih.gov

The technique's ability to handle polar compounds has also expanded its application, making it a viable method for the analysis of this compound. Its compatibility with mass spectrometry (SFC-MS) further enhances its utility for sensitive and selective quantification. nih.gov

Electrochemical Methods for this compound Detection and Quantification

Electrochemical methods offer a sensitive and cost-effective approach for the analysis of electroactive compounds. While amides are generally considered electrochemically stable, tertiary amides can undergo anodic oxidation at specific potentials, a process known as the Shono oxidation. fishersci.ca This reaction involves the electrochemical functionalization of a C-H bond adjacent to the amide nitrogen atom. fishersci.ca

Techniques like cyclic voltammetry can be used to study the oxidation of tertiary amides. fishersci.ca In an analytical context, the oxidation peak potential is characteristic of the compound, and the peak current is proportional to its concentration. This relationship forms the basis for quantitative analysis using voltammetric methods such as differential pulse voltammetry or square-wave voltammetry, which offer lower detection limits.

The development of an electrochemical method for this compound would require:

Selection of an appropriate electrode material (e.g., glassy carbon, platinum). researchgate.net

Optimization of the solvent and supporting electrolyte to provide a suitable potential window and ensure conductivity. fishersci.ca

Determination of the oxidation potential of this compound using cyclic voltammetry.

Development of a quantitative method by creating a calibration curve that correlates peak current with concentration.

While research in this area has often focused on electrosynthesis, the underlying principles demonstrate the feasibility of developing direct electrochemical detection methods for tertiary amides like this compound. mmu.ac.ukfishersci.ca

Development of Biosensors and Chemo-sensors for Specific this compound Detection

Biosensors and chemosensors are analytical devices that combine a recognition element with a transducer to produce a signal in the presence of a specific analyte. They offer the potential for rapid, portable, and highly specific analysis. While no specific sensors for this compound have been widely reported, their development can be conceptualized based on established principles.

Biosensors: A biosensor for this compound could be developed using an enzyme, such as an amidase or a lipase (B570770), that can specifically hydrolyze or interact with the amide bond. This biological recognition event could be coupled to a transducer (e.g., electrochemical, optical) to generate a measurable signal. For instance, the enzymatic reaction could produce a change in pH or release an electroactive species, which can then be detected by an electrochemical transducer. nih.gov

Chemosensors: A chemosensor could be designed using synthetic receptors. One promising approach is the use of Molecularly Imprinted Polymers (MIPs). In this technique, a polymer is created in the presence of the target analyte (the template). After the template is removed, cavities are left in the polymer that are complementary in shape and functionality to the analyte, allowing for highly specific rebinding. This recognition can be transduced into an optical or electrochemical signal.

The primary challenge in developing a sensor for a small molecule like this compound is achieving high specificity and sensitivity.

Table 3: Conceptual Framework for Sensor Development for this compound

Sensor Type Recognition Element Transducer Principle Potential Advantages
Biosensor Amidase/Lipase Enzyme Electrochemical (pH, current change) or Optical High specificity due to enzyme-substrate interaction.

Advanced Sample Preparation Techniques for this compound Analysis

Effective sample preparation is a critical step to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte before instrumental analysis. The choice of technique depends on the matrix complexity and the required detection limits.

Liquid-Liquid Extraction (LLE): A conventional technique where the analyte is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). rsc.org For a moderately polar compound like this compound, solvents such as dichloromethane (B109758) or ethyl acetate (B1210297) would be effective for extraction from aqueous samples. The efficiency can be optimized by adjusting the pH and solvent-to-sample volume ratio.

Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent packed in a cartridge to retain the analyte from a liquid sample. For this compound, a reversed-phase sorbent (like C18) would be suitable. The typical SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of a strong organic solvent. This process effectively cleans up and concentrates the sample.

Miniaturized and Automated Techniques: To improve throughput and reduce solvent consumption, several advanced techniques have been developed:

Solid-Phase Microextraction (SPME): Uses a fused-silica fiber coated with a stationary phase to extract analytes directly from a sample. The fiber is then transferred to the injector of a GC for thermal desorption and analysis.

Microextraction in Packed Syringe (MEPS): A miniaturized version of SPE where a small amount of sorbent is packed inside a syringe. It allows for rapid and automated sample cleanup with minimal solvent use and can be coupled online with LC or GC systems.

Online SPE-LC Coupling: Fully automated systems that integrate the SPE cleanup process directly with the HPLC analysis. This approach eliminates manual sample handling, reduces analysis time, and improves reproducibility.

These advanced preparation methods are essential for achieving the low detection limits required for trace analysis of this compound in challenging matrices.

Table 4: Compound Names Mentioned in the Article

Compound Name
1,2-Disteratoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene-glycol)-2000]
Acetonitrile
Benzoyl chloride
Carbon dioxide
Dichloromethane
Dimethylamine (B145610)
Ethanol (B145695)
Ethyl acetate
Formic acid
Isopropylamine
Methanol
N,N-bis(trimethylsilyl)trifluoroacetamide
N,N-Dimethylacetamide
N,N-Dimethylbenzamide
N,N-Dimethylformamide
This compound
N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide
N-methyl-2-pyrrolidone
Pentafluoropropionic anhydride
Trifluoroacetic acid

Environmental Fate and Ecotoxicological Implications of N,n Dimethylisobutyramide Mechanism Oriented

Biodegradation Pathways and Mechanisms of N,N-Dimethylisobutyramide in Environmental Systems

The microbial degradation of this compound in soil and aquatic systems is anticipated to be the primary mechanism of its removal from the environment. While specific studies on this compound are scarce, research on other tertiary amides, such as N,N-Dimethylformamide (DMF), provides insight into plausible biodegradation pathways. inchem.orgbiorxiv.org The central feature of amide biodegradation is the enzymatic cleavage of the stable amide bond.

The principal mechanism is hydrolysis, catalyzed by microbial enzymes known as amidases or amidohydrolases. thieme-connect.de This reaction would cleave the carbonyl-nitrogen bond in this compound to yield isobutyric acid and dimethylamine (B145610). These intermediate products are common metabolic substances that can be readily utilized by a wide range of microorganisms as carbon and nitrogen sources, eventually being mineralized to carbon dioxide, ammonia, and water. inchem.org

An alternative pathway observed for some N,N-disubstituted amides involves oxidative N-dealkylation. nih.govfrontiersin.org In this mechanism, a methyl group is removed from the nitrogen atom before the cleavage of the amide bond. For this compound, this would first produce N-methylisobutyramide and formaldehyde, followed by a second dealkylation or hydrolysis step.

Studies have shown that the ability to degrade tertiary amides can be species-specific, with some bacteria showing resistance while others can utilize them as a sole carbon and nitrogen source. nih.govnih.gov For instance, bacteria from genera such as Paracoccus, Pseudomonas, and Methylobacterium have been identified as effective degraders of DMF, often possessing specific amidase (or formamidase) enzymes. nih.govresearchgate.net The microbial communities in environments like activated sludge from wastewater treatment plants can often adapt to degrade such compounds, although an acclimation period may be necessary. inchem.orgfrontiersin.org

Pathway Enzymatic Process Key Enzymes Initial Products of this compound Final Mineralization Products
Amide Hydrolysis Cleavage of the carbonyl-nitrogen bondAmidases (Amidohydrolases)Isobutyric acid and DimethylamineCO₂, H₂O, NH₄⁺
Oxidative N-Dealkylation Stepwise removal of methyl groups from the nitrogen atomMonooxygenases, DehydrogenasesN-methylisobutyramide and FormaldehydeCO₂, H₂O, NH₄⁺

Bioaccumulation and Biotransformation Studies of this compound

Bioaccumulation: Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all environmental sources, including water, food, and sediment. fiveable.me It is often estimated by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism (like fish) to its concentration in the surrounding water at steady state. chemsafetypro.com

There is no specific experimental BCF data available for this compound. A chemical's potential to bioaccumulate is often initially screened using its octanol-water partition coefficient (log Kₒw). Chemicals with high log Kₒw values are more lipophilic and tend to accumulate in the fatty tissues of organisms. chemsafetypro.com Regulatory frameworks often use BCF values to classify the bioaccumulative potential of a substance. chemsafetypro.com

Regulatory Framework BCF Threshold for "Bioaccumulative" (B) BCF Threshold for "Very Bioaccumulative" (vB)
EU REACH > 2000 L/kg> 5000 L/kg
United States EPA > 1000 L/kg> 5000 L/kg

Data sourced from ChemSafetyPro. chemsafetypro.com

Without experimental data, the bioaccumulation potential of this compound remains undetermined. However, as a relatively small and water-soluble molecule, it is generally expected to have a low potential for significant bioaccumulation compared to larger, more lipophilic compounds. Computational methods like Quantitative Structure-Activity Relationship (QSAR) models could be used to predict a BCF value in the absence of experimental data. nih.govmdpi.com

Biotransformation: Biotransformation (or metabolism) is the process by which organisms chemically modify foreign compounds, which can lead to detoxification and enhanced excretion. For a compound like this compound, several biotransformation pathways are plausible in organisms such as fish or invertebrates. These reactions are typically categorized into Phase I and Phase II metabolism.

Phase I Reactions: These introduce or expose functional groups. For this compound, this could involve N-dealkylation of one or both methyl groups, catalyzed by cytochrome P450 (CYP) enzymes, to produce N-methylisobutyramide and then isobutyramide. nih.gov Hydrolysis of the amide bond by amidase enzymes to form isobutyric acid and dimethylamine is also a key Phase I pathway. nih.gov

Phase II Reactions: These involve conjugation of the modified compound with an endogenous molecule (e.g., glutathione, glucuronic acid) to increase water solubility and facilitate excretion. The products of Phase I reactions, such as the carboxylic acid or the amine, could undergo Phase II conjugation.

Ecotoxicological Mechanisms on Specific Organisms (Cellular and Molecular Effects)

There is a lack of specific studies on the ecotoxicological mechanisms of this compound. However, the potential cellular and molecular effects on aquatic organisms like algae, invertebrates (Daphnia), or fish can be inferred based on the general toxicological principles for organic solvents and amides. Ecotoxicological assessments typically investigate a suite of biomarkers to detect sub-lethal stress at the molecular level. nih.govmdpi.com

Oxidative Stress: Exposure to xenobiotics can lead to an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them. This can cause damage to lipids, proteins, and DNA. Key biomarkers include the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), and levels of detoxification molecules like glutathione (GSH) and the activity of glutathione-S-transferase (GST).

Neurotoxicity: Some organic compounds can interfere with nerve function. A common biomarker for neurotoxicity is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for synaptic transmission.

Metabolic Disruption: The compound or its metabolites could interfere with key metabolic pathways. This can be assessed by measuring the activity of enzymes involved in energy metabolism, such as lactate dehydrogenase (LDH), or protein catabolism.

Gene Expression Changes (Ecotoxicogenomics): Modern approaches use transcriptomics to analyze changes in the expression of thousands of genes simultaneously. mdpi.com This can reveal the underlying molecular pathways affected by a toxicant, such as the upregulation of genes involved in stress response (e.g., heat shock proteins) or detoxification (e.g., cytochrome P450s).

Investigating these and other endpoints in standard aquatic model organisms would be necessary to fully characterize the specific ecotoxicological mechanisms of this compound.

Toxicological Mechanism Potential Cellular/Molecular Effect Common Biomarkers Model Organisms
Oxidative Stress Increased ROS production, cellular damageCatalase (CAT), Superoxide Dismutase (SOD), Glutathione-S-Transferase (GST), Lipid Peroxidation (LPO)Fish, Daphnia, Algae
Neurotoxicity Disruption of nerve impulse transmissionAcetylcholinesterase (AChE) inhibitionFish, Invertebrates
Detoxification Response Upregulation of metabolic defensesCytochrome P450 (CYP) enzyme activity, GST activityFish, Invertebrates
Metabolic Disruption Interference with energy production or nutrient processingLactate Dehydrogenase (LDH), changes in protein/lipid/carbohydrate contentFish, Daphnia

Future Research Directions, Challenges, and Emerging Perspectives on N,n Dimethylisobutyramide

Integration of N,N-Dimethylisobutyramide into Multidisciplinary Research Platforms

The versatility of this compound (DMIA) facilitates its integration into diverse scientific fields, moving from pure chemistry to materials science, energy storage, and computational studies. In materials science, research has pointed to its potential as a specialized solvent for producing high-performance polymers like aramids. It is also being explored as a solvent for creating polymetalloxanes, which are precursors to cured films with high refractive indices.

In the energy sector, DMIA is under investigation for its role in next-generation battery technologies. Specifically, it has been studied as a component in non-aqueous lithium-oxygen (Li-O₂) batteries, where its stability and ability to quench reactive oxygen species are critical properties being compared against other N,N-dimethylamides. researchgate.net

Furthermore, the intersection of chemistry and computational science presents new avenues for research. Machine learning algorithms, specifically matrix completion methods, are being employed to predict physicochemical properties of binary mixtures containing compounds like DMIA. github.io This approach addresses the challenge that the properties of chemical mixtures often cannot be predicted from the properties of the pure components alone and helps to fill data gaps in thermodynamic databases. github.io

Table 1: Examples of Multidisciplinary Applications for this compound

Research AreaSpecific ApplicationRationale for Use
Materials Science Solvent for high-performance polymers (e.g., aramids)Ability to dissolve a wide range of substances and facilitate polymerization.
Solvent for polymetalloxane productionEnables the formation of cured films with high refractive indices.
Energy Storage Electrolyte solvent in Li-O₂ batteriesInvestigated for its stability and quenching ability of reactive oxygen species. researchgate.net
Biochemical Research Investigation of enzyme interactionsUsed to study biochemical pathways and protein modifications.
Computational Chemistry Prediction of thermodynamic propertiesIncluded in datasets for machine learning models to predict activity coefficients in binary mixtures. github.io

Development of Sustainable and Economical Production Routes for this compound

The predominant method for synthesizing this compound involves the reaction of dimethylamine (B145610) with isobutyryl chloride under anhydrous conditions. This route is efficient, with reported yields of approximately 92%, but relies on starting materials derived from petrochemical sources and requires strict temperature control (0–5°C) to prevent side reactions. An alternative, though less efficient, synthetic pathway uses N-Acetylcysteamine as a precursor, which results in lower yields of around 70–75%.

Future research is increasingly focused on developing "green" and sustainable chemical production methods, driven by both regulatory pressures and growing market demand for environmentally friendly products. foodpackagingforum.org This paradigm shift necessitates the exploration of more sustainable and economical routes for producing DMIA. Key areas of investigation could include:

Biocatalysis: Utilizing enzymes or whole-cell systems to replace traditional chemical catalysts, potentially allowing for reactions under milder conditions and with higher selectivity, thereby reducing energy consumption and waste.

Flow Chemistry: Transitioning from batch to continuous flow production can enhance safety, improve reaction control, and allow for more efficient scaling. This can lead to higher yields and purity while minimizing solvent usage.

Renewable Feedstocks: Investigating pathways to synthesize DMIA or its precursors from bio-based starting materials instead of fossil fuels would significantly improve its sustainability profile.

Table 2: Comparison of Current Synthetic Routes for this compound

FeaturePrimary Route (Isobutyryl Chloride)Alternative Route (N-Acetylcysteamine)
Reactants Dimethylamine, Isobutyryl ChlorideN-Acetylcysteamine
Typical Yield ~92% ~70–75%
Reaction Conditions Anhydrous, 0–5°C, non-polar solvent Subject to competing elimination pathways
Potential for Improvement Optimization of energy use, sourcing of renewable precursors.Improvement of reaction selectivity and yield.

Unexplored Applications and Novel Reactivity of this compound

While established as a solvent, the potential of this compound as a reactive intermediate and a key building block in organic synthesis is an active area of research. It serves as a precursor for the synthesis of 1-chloro-N,N,2-trimethylpropenylamine, a versatile reagent in its own right. cenmed.comsigmaaldrich.com

Emerging research is uncovering novel applications and reactivity patterns:

Catalysis: Studies have explored its use in palladium-catalyzed C-H arylation reactions, which are significant for creating chiral centers in asymmetric synthesis. The development of specialized ligands can enhance enantiocontrol in these reactions.

One-Pot Syntheses: DMIA has been utilized in a one-pot method for ketone synthesis, reacting with carboxylic acids to generate acyl chlorides that subsequently couple with Grignard reagents.

Electrolyte Stability in Batteries: Research into its behavior in Li-O₂ batteries has involved testing its quenching ability against singlet oxygen (¹O₂) via electron paramagnetic resonance (EPR) spectroscopy. researchgate.netresearchgate.net Understanding its decomposition pathways under these harsh electrochemical conditions is crucial for designing more stable electrolytes. researchgate.netresearchgate.net

Future work will likely focus on expanding its utility as a reagent, exploring its coordination chemistry, and investigating its reactivity under various catalytic conditions to unlock new synthetic transformations.

Addressing Knowledge Gaps and Methodological Limitations in this compound Research

Despite its utility, gaps in the fundamental understanding and analytical characterization of this compound persist. A primary challenge lies in accurately and consistently predicting its physical and chemical properties, especially in mixtures, which is crucial for chemical process design. github.io To address this, researchers are turning to machine learning and matrix completion methods to predict thermodynamic data, such as activity coefficients, for which experimental data is unavailable. github.io

Methodological limitations in analytical chemistry also pose challenges. For instance, variability in gas chromatography (GC) retention times across different laboratories and instruments can hinder reliable compound identification. The development of techniques like "Retention Projection," which uses a series of n-alkanes as internal standards to back-calculate and normalize the temperature program, allows for the accurate prediction of retention times. nih.gov This approach enables the creation of lab-independent retention time tolerance windows, improving the reliability of shared GC data for compounds like this compound. nih.gov

Further research is needed to fully elucidate its behavior in complex environments. For example, high-pressure nuclear magnetic resonance (NMR) studies are being used to probe the fundamental properties of N,N-dimethylamides in aqueous solutions, providing insights into hydrophobic interactions that govern their behavior in various reaction conditions. A deeper understanding of its decomposition mechanisms in applications like Li-O₂ batteries also remains a critical knowledge gap. researchgate.net

Table 3: Knowledge Gaps and Methodological Solutions in this compound Research

Knowledge Gap / LimitationEmerging Methodological SolutionResearch Objective
Incomplete thermodynamic data for mixtures github.ioMachine Learning (Matrix Completion Methods) github.ioPredict physicochemical properties to fill gaps in experimental databases. github.io
Inter-laboratory variability in GC retention times nih.gov"Retention Projection" with n-alkane standards nih.govEnable reliable use of shared GC data across different instruments and methods. nih.gov
Limited understanding of behavior in aqueous solution High-Pressure Nuclear Magnetic Resonance (NMR) Investigate concentration dependence and hydrophobic interactions to predict behavior.
Unclear decomposition pathways in battery electrolytes researchgate.netresearchgate.netAdvanced analytical tools (FTIR, NMR, XPS, EQCM) researchgate.netElucidate reaction mechanisms and side products to improve electrolyte stability. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-dimethylisobutyramide, and how do reaction conditions influence yield?

  • Synthesis Methods :

  • Primary Route : Reacting dimethylamine with isobutyryl chloride in anhydrous conditions yields this compound with ~92% efficiency. This method avoids side reactions like hydrolysis by maintaining strict temperature control (0–5°C) and using non-polar solvents (e.g., dichloromethane) .
  • Alternative Route : N-Acetylcysteamine can act as a precursor, though yields are lower (~70–75%) due to competing thiolate elimination pathways.
    • Optimization : Purity (>99%) is achieved via vacuum distillation (b.p. ~173°C at 760 mmHg) and validated by GC-MS .

Q. How can researchers characterize this compound, and what spectroscopic benchmarks are critical?

  • Key Analytical Tools :

  • NMR : The α-proton signal appears at 4.14–4.81 ppm (¹H NMR), and the α-carbon resonates at 80.3–85.8 ppm (¹³C NMR), distinguishing it from linear amides like N,N-dimethylacetamide .
  • FT-IR : The carbonyl stretch (C=O) at 1640–1660 cm⁻¹ and N-H bending (if present) at ~1550 cm⁻¹ confirm amide functionality .
    • Physical Properties : Density (0.87 g/cm³), boiling point (173.2°C), and flash point (63.7°C) are critical for solvent compatibility and safety protocols .

Q. What safety protocols are essential when handling this compound?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Storage : Store in sealed containers at 0–6°C to prevent degradation. Avoid contact with strong oxidizers (e.g., peroxides) due to flammability risks .
    • Emergency Response : For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Skin exposure requires immediate rinsing with water for ≥15 minutes .

Advanced Research Questions

Q. How does this compound participate in α-functionalization reactions, and what are the mechanistic challenges?

  • Metalation Studies : Lithium diethylamide generates a carbanion at the α-position, enabling alkylation with primary halides (44–86% yields). Steric hindrance from the isobutyramide group limits reactivity with bulky electrophiles (e.g., tert-butyl bromide) .
  • Oxidative Limitations : α-Oxygenation with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) achieves ≤13% yield due to competitive radical dimerization and steric shielding of the α-carbon. LiCl additives show no significant improvement .

Q. What catalytic systems enable enantioselective C–H functionalization of this compound?

  • Pd-Catalyzed β-C–H Arylation :

  • Ligand Design : Monoprotected amino acid ligands (e.g., Ac-Val-OH) enhance enantiocontrol. At 80°C, ligand-free conditions yield 11% product, while optimized ligands increase yields to >60% with >90% ee .
  • Substrate Scope : Electron-deficient aryl iodides (e.g., 1-iodo-4-nitrobenzene) react efficiently, while sterically hindered substrates (e.g., 2,6-dimethyliodobenzene) show <20% conversion .

Q. How do structural modifications of this compound influence its reactivity in organometallic applications?

  • Comparative Reactivity :

Amide DerivativeReactivity with LDA*Alkylation Yield (%)
N,N-DimethylacetamideHigh75–90
This compoundModerate44–86
N,N-DiisopropylamideLow10–25
*Lithium diisopropylamide. Steric bulk in isobutyramide reduces metalation efficiency compared to linear amides .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

  • Case Study : A 2024 Pd-catalyzed arylation study reported 60% yield under ligand-optimized conditions, while earlier work observed ≤13% yield in α-oxygenation.
  • Resolution Strategy :

  • Variable Screening : Adjust solvent (e.g., DMF vs. THF), temperature (80°C vs. 25°C), and electrophile reactivity.
  • Mechanistic Probing : Use DFT calculations to compare transition-state energies for C–H activation vs. radical pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.